1-[3-(Difluoromethoxy)phenyl]piperazine
Overview
Description
1-[3-(Difluoromethoxy)phenyl]piperazine is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a piperazine ring attached to a phenyl group substituted with a difluoromethoxy group. This compound has a molecular formula of C11H14F2N2O and a molecular weight of 228.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Difluoromethoxy)phenyl]piperazine typically involves the reaction of 3-(difluoromethoxy)aniline with piperazine under specific conditions. One common method includes:
Starting Materials: 3-(Difluoromethoxy)aniline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethoxy)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The piperazine ring provides structural stability and facilitates interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-{[3-(Difluoromethoxy)phenyl]carbonyl}piperazine: Similar structure but with a carbonyl group instead of a direct piperazine linkage.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Uniqueness
1-[3-(Difluoromethoxy)phenyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-3-1-2-9(8-10)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOSSYLDOXDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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